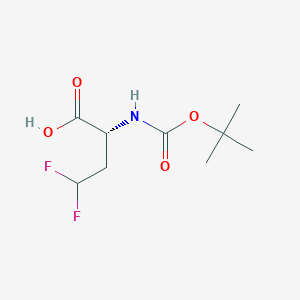

(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid

Descripción general

Descripción

These compounds are characterized by the presence of a carboxylic acid derivative in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom, forming an ester group . This compound is often used in peptide synthesis due to its protective tert-butyloxycarbonyl (Boc) group, which helps in preventing unwanted side reactions during the synthesis process .

Métodos De Preparación

The synthesis of (2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid typically involves the use of tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group. This method is advantageous for synthesizing hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge in using Boc solid-phase peptide synthesis (SPPS) is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . Industrial production methods often involve the use of di-tert-butyl pyrocarbonate for the preparation of Boc derivatives of amino acids .

Análisis De Reacciones Químicas

Boc Deprotection Reactions

The Boc group is a widely used protecting group for amines, offering stability under basic conditions and selective removal under acidic conditions.

Mechanistic Insight :

Protonation of the Boc group’s carbonyl oxygen by TFA leads to carbamate intermediate formation, followed by CO₂ release to yield the free amine .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical derivatization reactions, enabling peptide coupling or ester formation.

Fluorine-Specific Reactivity

The 4,4-difluoro substitution alters electronic properties, potentially enabling unique transformations.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Nucleophilic substitution | NaN₃, high-temperature conditions | Azide derivatives | Limited reactivity due to fluorines’ strong C-F bonds. |

| Radical fluorination | Selectfluor® or NFSI | Additional fluorination | Unlikely under standard conditions; requires specialized reagents. |

Steric and Electronic Effects :

The fluorine atoms increase the acidity of β-hydrogens but reduce nucleophilic substitution propensity due to their electronegativity and bond strength .

Stability Under Various Conditions

Comparative Reactivity with Analogs

Aplicaciones Científicas De Investigación

Drug Development

(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting specific diseases. For instance, the incorporation of fluorine can improve metabolic stability and bioavailability of drugs.

Peptide Synthesis

The compound is employed as a building block in peptide synthesis. The Boc group serves as a protective group for amino acids, facilitating the formation of peptide bonds without interfering with other functional groups. This application is critical in designing peptides that can act as drugs or therapeutic agents.

Biological Studies

Research has shown that compounds containing difluorobutanoic acid derivatives exhibit significant biological activities. Studies indicate potential applications in treating conditions such as cancer and metabolic disorders due to their ability to modulate biological pathways through enzyme inhibition or receptor interaction.

Synthetic Methodologies

The compound is often used in developing new synthetic methodologies in organic chemistry. Its unique properties allow chemists to explore novel reaction pathways and mechanisms, leading to advancements in synthetic techniques that can be applied to various chemical problems.

Case Study 1: Anticancer Activity

A study focused on the synthesis of difluorobutanoic acid derivatives demonstrated their potential as anticancer agents. The derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models by targeting specific cancer cell lines. The presence of the Boc group enhanced the solubility and stability of these compounds, making them suitable for further development into drug candidates.

Case Study 2: Enzyme Inhibition

Another research project investigated the role of this compound as an enzyme inhibitor. The compound was tested against various enzymes involved in metabolic pathways relevant to diabetes management. Results indicated that certain derivatives effectively inhibited enzyme activity, suggesting their potential use as therapeutic agents for managing blood sugar levels.

Mecanismo De Acción

The mechanism of action of (2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid involves its role as a protective group in peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the amino group of the peptide from unwanted reactions during the synthesis process. This protection is achieved by forming a stable ester linkage that can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrogen fluoride (HF) . The molecular targets and pathways involved in this process are primarily related to the chemical reactivity of the Boc group and its interactions with other reagents used in peptide synthesis .

Comparación Con Compuestos Similares

(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid can be compared with other similar compounds, such as:

(2R)-2-(tert-Butoxycarbonylamino)-5-hexenoic acid: This compound also contains a Boc-protected amino group and is used in peptide synthesis.

tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs): These compounds are used as starting materials in dipeptide synthesis with commonly used coupling reagents.

Di-tert-butyl pyrocarbonate derivatives: These compounds are used in the preparation of Boc derivatives of amino acids.

The uniqueness of this compound lies in its specific structure, which includes the difluorobutanoic acid moiety, providing distinct chemical properties and reactivity compared to other Boc-protected compounds.

Actividad Biológica

(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid is an amino acid derivative notable for its unique structural features, including the presence of two fluorine atoms. This compound has garnered attention in various fields such as medicinal chemistry, biochemistry, and materials science due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 239.22 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents. The fluorine atoms contribute to the compound's lipophilicity and metabolic stability, making it a subject of interest in drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.22 g/mol |

| CAS Number | 467442-20-2 |

| Density | 1.222 g/cm³ |

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The fluorine atoms enhance binding affinity and selectivity towards specific molecular targets, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in therapeutic contexts.

- Protein Modification : Its structure allows for potential modifications to proteins, impacting their function and stability.

Biological Applications

Research indicates that this compound has several promising applications:

- Drug Development : Investigated for its potential as a lead compound in the development of new pharmaceuticals with improved bioavailability.

- Biochemical Research : Used as a building block in synthesizing fluorinated compounds that can serve as probes in biological studies.

- Material Science : Its unique properties make it suitable for developing advanced materials such as fluorinated polymers.

Study 1: Enzyme Interaction

A study published in Journal of Medicinal Chemistry explored the interaction of this compound with certain enzymes involved in amino acid metabolism. Results indicated that the compound exhibited significant inhibitory activity against these enzymes, suggesting its potential use in metabolic disorders.

Study 2: Synthesis of Fluorinated Pharmaceuticals

In another research article from Bioorganic & Medicinal Chemistry Letters, the synthesis of various fluorinated derivatives using this compound was reported. The derivatives showed enhanced pharmacokinetic profiles compared to non-fluorinated counterparts, highlighting the advantages of incorporating fluorine into drug design.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (2R)-2-Amino-4-chlorobutanoic acid | Contains chlorine instead of fluorine | Moderate enzyme inhibition |

| (2R)-2-Amino-4,4-dichlorobutanoic acid | Contains two chlorine atoms | Lower metabolic stability |

| (2R)-2-Amino-4-fluorobutanoic acid | Contains one fluorine atom | Improved binding affinity |

The presence of two fluorine atoms in this compound significantly enhances its stability and biological activity compared to its analogs.

Propiedades

IUPAC Name |

(2R)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO4/c1-9(2,3)16-8(15)12-5(7(13)14)4-6(10)11/h5-6H,4H2,1-3H3,(H,12,15)(H,13,14)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCLBCNDXKDPDT-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.